molecular formula C19H31N3O3 B2984267 N-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361748-90-3

N-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2984267
CAS No.: 2361748-90-3
M. Wt: 349.475
InChI Key: AHZIOPUQBJZQBP-UHFFFAOYSA-N
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Description

N-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a dimethylpropanoyl group and a prop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions, including cyclization and substitution reactions. The introduction of the dimethylpropanoyl group is achieved through acylation reactions, while the prop-2-enoyl group is introduced via an enoylation reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as its ability to interact with specific biological targets and pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide
  • N~2~-(4-chlorobenzene-1-sulfonyl)-N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-N-[(4-fluorophenyl)methyl]-N~2~-(2-methylpropyl)glycinamide

Uniqueness

N-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3/c1-5-16(23)21-10-6-14(7-11-21)17(24)20-15-8-12-22(13-9-15)18(25)19(2,3)4/h5,14-15H,1,6-13H2,2-4H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZIOPUQBJZQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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